molecular formula C20H19NO4S2 B3743434 5-(benzenesulfonyl)-2-methyl-N-(4-methylphenyl)benzenesulfonamide

5-(benzenesulfonyl)-2-methyl-N-(4-methylphenyl)benzenesulfonamide

Cat. No.: B3743434
M. Wt: 401.5 g/mol
InChI Key: HOPLIMMIVSCQKO-UHFFFAOYSA-N
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Description

5-(benzenesulfonyl)-2-methyl-N-(4-methylphenyl)benzenesulfonamide is a complex organic compound that belongs to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. Benzenesulfonamides have been widely studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties .

Properties

IUPAC Name

5-(benzenesulfonyl)-2-methyl-N-(4-methylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4S2/c1-15-8-11-17(12-9-15)21-27(24,25)20-14-19(13-10-16(20)2)26(22,23)18-6-4-3-5-7-18/h3-14,21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOPLIMMIVSCQKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)S(=O)(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzenesulfonyl)-2-methyl-N-(4-methylphenyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of benzenesulfonamides often involves large-scale reactions using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is subjected to rigorous quality control measures, including spectroscopic analysis and chromatography, to confirm its structure and purity .

Chemical Reactions Analysis

Types of Reactions

5-(benzenesulfonyl)-2-methyl-N-(4-methylphenyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(benzenesulfonyl)-2-methyl-N-(4-methylphenyl)benzenesulfonamide involves the inhibition of specific enzymes, such as carbonic anhydrase IX. This enzyme is crucial for maintaining pH balance in cancer cells, and its inhibition leads to a disruption of cellular homeostasis, resulting in cell death. The compound binds to the active site of the enzyme, blocking its activity and preventing the conversion of carbon dioxide to bicarbonate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(benzenesulfonyl)-2-methyl-N-(4-methylphenyl)benzenesulfonamide stands out due to its specific inhibitory action against carbonic anhydrase IX, making it a promising candidate for targeted cancer therapy. Its structural features, such as the presence of both benzenesulfonyl and methylphenyl groups, contribute to its unique biological activity and selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(benzenesulfonyl)-2-methyl-N-(4-methylphenyl)benzenesulfonamide
Reactant of Route 2
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5-(benzenesulfonyl)-2-methyl-N-(4-methylphenyl)benzenesulfonamide

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